molecular formula C12H9ClFNO2 B7636622 5-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide

5-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B7636622
M. Wt: 253.65 g/mol
InChI Key: DTGSVMAODOBGCA-UHFFFAOYSA-N
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Description

5-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a furan-2-ylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzoic acid and furan-2-ylmethanamine.

    Amide Formation: The carboxylic acid group of 5-chloro-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated intermediate then reacts with furan-2-ylmethanamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring and the amide group can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

    Reduction Products: Reduction of the amide group can yield corresponding amines.

Scientific Research Applications

5-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine and fluorine atoms, along with the furan ring, can influence the compound’s binding affinity and specificity. The amide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-fluorobenzamide: Lacks the furan-2-ylmethyl group, which may result in different biological activity and chemical reactivity.

    2-fluoro-N-(furan-2-ylmethyl)benzamide: Lacks the chlorine atom, which can affect its binding properties and reactivity.

    5-chloro-N-(furan-2-ylmethyl)benzamide: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.

Uniqueness

5-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the furan-2-ylmethyl group. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGSVMAODOBGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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